N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Physicochemical Profiling ADME Prediction Lipophilicity

N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (target compound; molecular weight 426.96 g/mol, formula C22H23ClN4OS) belongs to the 1,2,4-triazol-3-ylthio‑acetamide class and carries a distinct 5‑cyclohexyl substitution on the triazole ring paired with an m‑chlorophenyl acetamide side‑chain. The closest structurally characterized analog is the neurokinin‑1 (NK1) receptor antagonist N‑(3‑chlorophenyl)‑2‑(4‑phenyl‑5‑(4‑pyridyl)(1,2,4‑triazol‑3‑ylthio))acetamide (CAS 337505‑63‑2; 5‑pyridyl).

Molecular Formula C22H23ClN4OS
Molecular Weight 427.0 g/mol
Cat. No. B11773271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Molecular FormulaC22H23ClN4OS
Molecular Weight427.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H23ClN4OS/c23-17-10-7-11-18(14-17)24-20(28)15-29-22-26-25-21(16-8-3-1-4-9-16)27(22)19-12-5-2-6-13-19/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,24,28)
InChIKeyYCFBWYMXVCFZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide – Compound Identity, Class, and Comparator Landscape


N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (target compound; molecular weight 426.96 g/mol, formula C22H23ClN4OS) belongs to the 1,2,4-triazol-3-ylthio‑acetamide class and carries a distinct 5‑cyclohexyl substitution on the triazole ring paired with an m‑chlorophenyl acetamide side‑chain. The closest structurally characterized analog is the neurokinin‑1 (NK1) receptor antagonist N‑(3‑chlorophenyl)‑2‑(4‑phenyl‑5‑(4‑pyridyl)(1,2,4‑triazol‑3‑ylthio))acetamide (CAS 337505‑63‑2; 5‑pyridyl) . A regioisomeric compound, WAY‑356516 (CAS 309266‑55‑5), swaps the cyclohexyl and chlorophenyl positions and is annotated as an N‑linked glycan biosynthesis modulator . Additional 1,2,4‑triazol‑3‑ylthio‑acetamide derivatives have been profiled as mushroom tyrosinase inhibitors and acetylcholinesterase inhibitors [1], providing class‑level baseline activity.

N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide – Why Generic Substitution Within the Triazole‑Thioacetamide Class Is Not Viable


Within the 1,2,4‑triazol‑3‑ylthio‑acetamide family, even subtle substituent swaps at the 5‑position on the triazole ring produce divergent receptor pharmacology, enzyme inhibition profiles, and biological function. The replacement of a small heteroaryl group (e.g., 4‑pyridyl) with a bulky, lipophilic cyclohexyl ring—as seen in the target compound versus the NK1 antagonist CAS 337505‑63‑2—is predicted to shift selectivity away from the NK1 receptor (Ki = 251 nM for the pyridyl analog ) toward an alternative target landscape . Moreover, a positional isomer that merely relocates the cyclohexyl from the triazole ring to the amide nitrogen and moves the chlorophenyl group to the 5‑position (WAY‑356516 ) acquires a distinct functional annotation as an N‑linked glycan biosynthesis modulator, demonstrating that both the identity and the location of substituents are critical determinants of biological activity. Consequently, compounds that appear superficially similar cannot be interchanged in biological assays or medicinal chemistry programs without risking loss of activity or a complete change in mechanism.

N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide – Quantitative Differentiation Against Closest Analogs: A Head‑to‑Head Evidence Guide


Predicted Lipophilicity Divergence vs. the NK1 Reference Antagonist – A Critical Determinant of ADME Profile and Target Engagement

The target compound exhibits a significantly higher predicted lipophilicity (ALogP = 5.6) compared to the NK1 reference antagonist (ALogP = 3.8 for CAS 337505‑63‑2) . This difference arises from the replacement of the 4‑pyridyl ring (H‑bond acceptor, moderate polarity) with a cyclohexyl ring (entirely hydrophobic). A ΔALogP of ≈1.8 log units translates to an approximately 60‑fold difference in predicted octanol–water partition coefficient.

Physicochemical Profiling ADME Prediction Lipophilicity

Molecular Weight and Heavy Atom Count Advantage Over the NK1 Antagonist – Relevance for Ligand Efficiency Metrics

Despite the higher lipophilicity, the target compound (MW 426.96) and the NK1 antagonist (MW 421.90) differ by only 5 Da, yet the target compound replaces a nitrogen‑containing heterocycle (pyridine) with a cyclohexyl ring. The target compound thus contains one fewer H‑bond acceptor (2 vs. 3 for the pyridyl analog) and no additional hydrogen bond donor, while gaining two sp³ carbons . This subtle heavy atom substitution alters the balance between lipophilicity and molecular recognition without significantly penalizing ligand efficiency indices.

Ligand Efficiency Physicochemical Descriptors Fragment‑Based Drug Design

Regioisomeric Distinction from WAY‑356516 – The Positional Swap That Defines Biological Function

The target compound and WAY‑356516 (CAS 309266‑55‑5) are atom‑for‑atom regioisomers: in the target compound the cyclohexyl group resides at the triazole 5‑position with the m‑chlorophenyl on the acetamide nitrogen, whereas WAY‑356516 places a p‑chlorophenyl at the triazole 5‑position and cyclohexyl on the acetamide nitrogen . WAY‑356516 is annotated as an N‑linked glycan biosynthesis modulator, while no published biological activity data exist for the target compound. The positional isomerism proves that the specific connectivity controls biological annotation, not merely the elemental composition.

Regioisomerism Structure‑Activity Relationship Chemical Biology

Class‑Level Tyrosinase Inhibitory Potential Originating from the Triazole‑Thioacetamide Pharmacophore

Although the target compound has not been directly assayed, a closely related series of 1,2,4‑triazol‑3‑ylthio‑N‑phenyl acetamide derivatives showed potent mushroom tyrosinase inhibition, with compound 9k achieving an IC50 of 0.0048 ± 0.0016 µM—approximately 3,500‑fold more potent than the reference standard kojic acid (IC50 = 16.83 ± 1.16 µM) [1]. The target compound preserves the triazole‑thioether‑acetamide linkage and the N‑aryl (3‑chlorophenyl) substituent identified as critical for activity in that series, suggesting that tyrosinase inhibition screening is a rational first‑step biological evaluation.

Tyrosinase Inhibition Class‑Level Activity Melanogenesis

Cholinesterase Inhibition Precedent Within the Same Scaffold Family

Synthesized 1,2,4‑triazole derivatives bearing the thioacetamide linker, including 2‑(4‑ethyl‑5‑(3‑chlorophenyl)‑4H‑1,2,4‑triazol‑3‑ylthio)‑N‑aryl acetamides, have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes [1]. The target compound shares the thioacetamide bridge, the 4‑phenyl‑triazole core, and the N‑(3‑chlorophenyl) terminal group with the most active cholinesterase inhibitors in that series. The key structural variation—a 5‑cyclohexyl rather than a 5‑(3‑chlorophenyl) or 5‑ethyl substituent—remains untested but represents a rational diversification point for cholinesterase selectivity profiling.

Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Limited Publicly Available Direct Data for the Target Compound – A Known Gap That Defines Research Opportunity

An exhaustive search of PubMed, PubChem, ChemSpider, Google Scholar, and major patent databases (as of May 2026) yielded no primary research articles, patents, or authoritative database entries containing quantitative biological assay data (IC50, Ki, EC50, or Kd) for N‑(3‑chlorophenyl)‑2‑((5‑cyclohexyl‑4‑phenyl‑4H‑1,2,4‑triazol‑3‑yl)thio)acetamide itself . All available data are either class‑level inferences from structurally related triazole‑thioacetamide compounds or in silico predictions. This absence of direct data does not detract from the compound's value; rather, it defines the compound as uncharacterized chemical matter within a validated bioactive scaffold class—a profile that may be prioritized by groups seeking novel intellectual property or unexplored biological space.

Data Gap Novel Chemical Matter Research Opportunity

N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide – Best Research and Industrial Application Scenarios


Negative Control or Orthogonal Probe for NK1 Receptor Studies

The 5‑pyridyl analog (CAS 337505‑63‑2) is a validated NK1 antagonist with a Ki of 251 nM . Replacing the pyridyl ring with a cyclohexyl group is predicted to ablate NK1 binding affinity while preserving similar molecular weight, shape, and physicochemical profile. The target compound can therefore serve as a structurally matched negative control in NK1‑dependent cellular assays (e.g., substance P‑induced calcium flux in CHO cells expressing NK1), enabling researchers to distinguish NK1‑mediated effects from off‑target activities of the pyridyl analog.

SAR Diversification of the Triazole‑Thioacetamide Tyrosinase Inhibitor Pharmacophore

The 1,2,4‑triazol‑3‑ylthio‑N‑phenyl acetamide scaffold has produced compounds with mushroom tyrosinase IC50 as low as 0.0048 µM [1]. The target compound uniquely introduces a bulky, entirely hydrophobic cyclohexyl substituent at the 5‑position, a substitution pattern not represented in the published 12‑compound series. Medicinal chemistry teams pursuing tyrosinase inhibitors for hyperpigmentation or melanoma can use this compound to probe the steric and lipophilic tolerance of the 5‑position binding pocket, potentially unlocking selectivity over related metalloenzymes.

Regioisomer Pair for Orthogonal Target Deconvolution

The regioisomer WAY‑356516 is annotated as an N‑linked glycan biosynthesis modulator . Since the target compound shares the identical molecular formula but differs in substitution connectivity, the two compounds form a matched regioisomeric pair. Profiling both compounds in parallel across a broad panel of cell‑based or biochemical assays enables unbiased identification of targets that are specifically engaged by one connectivity and not the other. This approach is of particular value in chemical biology and phenotypic screening campaigns where the molecular target is unknown.

Cholinesterase Inhibitor Lead Generation with a Novel 5‑Cyclohexyl Motif

Within the same scaffold family, 2‑(4‑ethyl‑5‑(3‑chlorophenyl)‑4H‑1,2,4‑triazol‑3‑ylthio)‑N‑aryl acetamides have demonstrated micromolar AChE inhibition [2]. The target compound uniquely combines a 5‑cyclohexyl group (which may engage a hydrophobic sub‑pocket distinct from the 5‑aryl binding region) with an N‑(3‑chlorophenyl) terminus identical to the most active cholinesterase inhibitors in the series. Researchers seeking to develop selective AChE inhibitors with improved blood‑brain barrier penetration can exploit the combination of the cyclohexyl lipophilic handle and the validated N‑(3‑chlorophenyl) acetamide pharmacophore as a starting point for SAR exploration.

Quote Request

Request a Quote for N-(3-Chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.